Cas no 6575-02-6 (2,3,5-trichlorobenzonitrile)

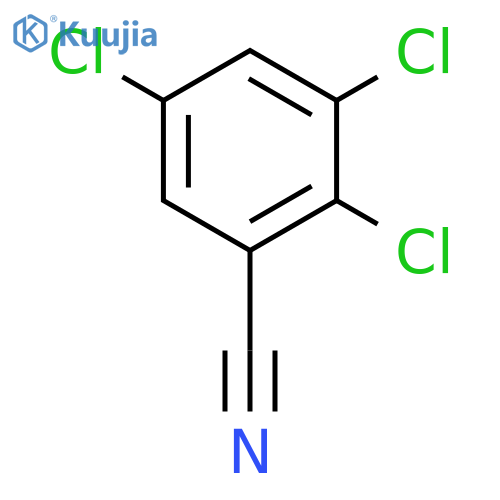

2,3,5-trichlorobenzonitrile structure

商品名:2,3,5-trichlorobenzonitrile

2,3,5-trichlorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,3,5-trichlorobenzonitrile

- Benzonitrile, 2,3,5-trichloro-

- LogP

- MMDWDMLGGFMMCQ-UHFFFAOYSA-N

- 6575-02-6

- SCHEMBL3077861

- DTXSID80600067

-

- MDL: MFCD11846073

- インチ: InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H

- InChIKey: MMDWDMLGGFMMCQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C#N)C(=C(C=C1Cl)Cl)Cl

計算された属性

- せいみつぶんしりょう: 204.92546

- どういたいしつりょう: 204.925

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8A^2

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.54

- ふってん: 266.5°C at 760 mmHg

- フラッシュポイント: 110.5°C

- 屈折率: 1.601

- PSA: 23.79

2,3,5-trichlorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 037753-250mg |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 250mg |

£146.00 | 2022-03-01 | ||

| Fluorochem | 037753-5g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 5g |

£1336.00 | 2022-03-01 | ||

| 1PlusChem | 1P00FDPJ-5g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 98% | 5g |

$1662.00 | 2025-02-27 | |

| A2B Chem LLC | AH16807-1g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 98% | 1g |

$357.00 | 2024-04-19 | |

| A2B Chem LLC | AH16807-250mg |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 98% | 250mg |

$155.00 | 2024-04-19 | |

| Crysdot LLC | CD12045943-1g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 95+% | 1g |

$336 | 2024-07-24 | |

| A2B Chem LLC | AH16807-5g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 98% | 5g |

$1424.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660685-1g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 98% | 1g |

¥2847.00 | 2024-05-05 | |

| Crysdot LLC | CD12045943-5g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 95+% | 5g |

$1343 | 2024-07-24 | |

| Fluorochem | 037753-1g |

2,3,5-Trichlorobenzonitrile |

6575-02-6 | 1g |

£335.00 | 2022-03-01 |

2,3,5-trichlorobenzonitrile 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

6575-02-6 (2,3,5-trichlorobenzonitrile) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量